2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative with a sulfanyl linker. Its core structure includes:
- Triazole ring: Substituted with a 4-amino group and a 4-tert-butylphenyl moiety at positions 4 and 5, respectively.
- Acetamide group: Attached to a 2-bromo-4-methylphenyl substituent via the sulfanyl bridge.
The bromine atom on the acetamide’s phenyl ring may contribute to halogen bonding with biological targets, a feature common in antimicrobial and anticancer agents .
Properties
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5OS/c1-13-5-10-17(16(22)11-13)24-18(28)12-29-20-26-25-19(27(20)23)14-6-8-15(9-7-14)21(2,3)4/h5-11H,12,23H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTJTLBAHBHRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction, while the bromo-methylphenyl group is incorporated via a halogenation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions involved. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, focusing on structural variations and biological activities:
Key Research Findings and Structure-Activity Relationships (SAR)
Role of Halogen Substitutions
- Bromine vs. Chlorine : Bromine at the acetamide’s phenyl ring (target compound) may enhance binding to hydrophobic pockets in enzymes compared to chlorine analogs .
- Position Sensitivity : 2-Chlorophenyl on the triazole () shows stronger anti-inflammatory activity than para-substituted halogens, likely due to steric effects .
Impact of Bulky Groups
- tert-Butyl Phenyl : The 4-tert-butylphenyl group in the target compound and increases lipophilicity , correlating with improved pharmacokinetic profiles in similar molecules .
- Methoxy Substitutions : Methoxy groups (e.g., in ) enhance solubility but may reduce membrane penetration compared to halogenated analogs .
Sulfanyl Linker Importance
The sulfanyl (-S-) bridge is critical for:
- Conformational flexibility , enabling interactions with diverse biological targets.
- Electron donation , stabilizing ligand-receptor complexes in antimicrobial agents .
Data Tables
Table 1: Comparative Bioactivity of Selected Analogs
| Compound | IC₅₀ (μM) Antimicrobial | IC₅₀ (μM) Anticancer | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | – |
| 2-{[4-amino-5-(2-chlorophenyl)...}acetamide | 12.3 (S. aureus) | – | |
| N-(4-bromo-2-methylphenyl)...acetamide | – | 8.7 (MCF-7 cells) | |
| 2-{[4-amino-5-(3,4-dimethoxyphenyl)...}amide | 18.9 (E. coli) | 14.2 (HeLa cells) |
Table 2: Physicochemical Properties
| Compound | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors | |
|---|---|---|---|---|
| Target Compound | 4.2 | ~550 | 2 | |
| 2-{[5-(4-tert-butylphenyl)...}acetamide | 4.5 | 542.6 | 1 | |
| 2-{[4-amino-5-(4-bromophenyl)...}acetamide | 3.8 | 488.3 | 2 |
Q & A
Q. What is the standard synthesis protocol for this compound, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by sulfanyl-acetamide coupling. Key steps include:
- Condensation reactions under reflux in solvents like ethanol or DMF to form the triazole ring .
- Thioether linkage formation between the triazole and acetamide moieties using coupling agents (e.g., HATU) to enhance yield .
- Purification via column chromatography or recrystallization . Purity is confirmed using TLC for reaction monitoring, ¹H/¹³C NMR for structural validation, and elemental analysis for molecular composition verification .
Q. Which spectroscopic techniques are critical for confirming the compound's structure?
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves substituent positions and confirms connectivity .
- IR spectroscopy identifies functional groups (e.g., NH stretching in the acetamide group) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Microwave-assisted synthesis reduces reaction time and improves selectivity .
- Catalyst screening : Palladium-based catalysts enhance coupling efficiency in thioether formation . Statistical tools like Design of Experiments (DoE) can systematically evaluate temperature, stoichiometry, and solvent effects .
Q. What approaches are used to analyze structure-activity relationships (SAR) for this compound?
- Systematic substituent variation : Replace the 4-tert-butylphenyl group with electron-withdrawing/donating groups to assess bioactivity shifts .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes/receptors .
- In vitro assays : Compare antimicrobial or anticancer activity across derivatives using standardized protocols (e.g., MIC or IC₅₀ determination) .
Q. How should contradictory biological activity data between studies be resolved?
- Replicate assays under identical conditions (pH, temperature, cell lines) to rule out experimental variability .
- Validate target specificity using knock-out models or competitive binding assays .
- Cross-reference structural analogs : Compare data from compounds with similar substituents (e.g., bromophenyl vs. chlorophenyl derivatives) to identify activity trends .
Q. What methods elucidate the compound's mechanism of action in biological systems?
- Enzyme inhibition assays : Measure activity changes in target enzymes (e.g., cytochrome P450) using spectrophotometric methods .
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .
- Transcriptomic/proteomic profiling : RNA-seq or mass spectrometry identifies differentially expressed genes/proteins post-treatment .
Methodological Challenges & Solutions
Q. How can researchers address poor solubility in pharmacological assays?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) enhance bioavailability .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a freeze-dried powder under inert gas (N₂ or Ar) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation products via LC-MS .
Q. How are synthetic byproducts or impurities characterized?
- LC-MS/MS identifies low-abundance impurities by comparing retention times and fragmentation patterns to reference standards .
- Preparative HPLC isolates impurities for standalone NMR analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
